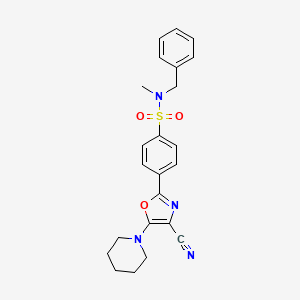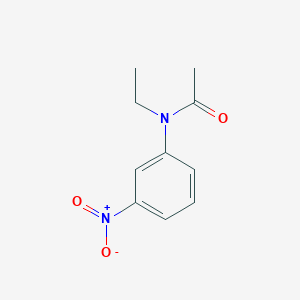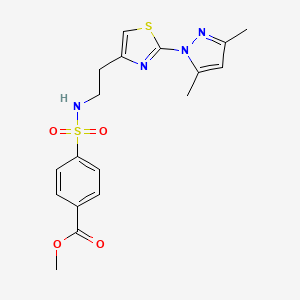![molecular formula C18H17FN2O2 B2421313 2-氟-N-[4-(2-氧代哌啶-1-基)苯基]苯甲酰胺 CAS No. 922864-72-0](/img/structure/B2421313.png)
2-氟-N-[4-(2-氧代哌啶-1-基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is also known as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The purpose of
作用机制
Target of Action
The primary target of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clotting .
Mode of Action
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting a competitive inhibition . This interaction results in a rapid onset of inhibition of FXa , reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation . This results in an antithrombotic effect .
Pharmacokinetics
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide’s action are primarily antithrombotic . By inhibiting FXa and reducing thrombin generation, it prevents the formation of blood clots . This can be beneficial in the prevention and treatment of various thromboembolic diseases .
实验室实验的优点和局限性
One advantage of using 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in lab experiments is its potency as an EGFR inhibitor. This compound has been shown to be highly effective at inhibiting EGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, one limitation of using 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its usefulness in certain types of experiments.
未来方向
There are several future directions for research involving 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide. One area of interest is the development of new EGFR inhibitors that are more selective and less toxic than existing compounds. Another area of interest is the use of 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in combination with other drugs to enhance its efficacy and reduce toxicity. Additionally, 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide may have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to explore these possibilities.
Conclusion:
In conclusion, 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is a promising compound with potential applications in cancer research and other fields of study. Its potency as an EGFR inhibitor makes it a valuable tool for investigating the role of EGFR in disease, and its anti-inflammatory effects may have broader applications in the treatment of inflammatory disorders. While there are limitations to its use in lab experiments, further research is needed to explore its potential in combination with other drugs and in the treatment of other diseases.
合成方法
The synthesis of 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide involves several steps. The starting material for the synthesis is 4-(2-oxopiperidin-1-yl)aniline, which is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide.
科学研究应用
抗凝血和血栓预防
2-氟-N-[4-(2-氧代哌啶-1-基)苯基]苯甲酰胺:已被研究作为活化因子 X (FXa) 的直接抑制剂。它在预防和治疗血栓栓塞性疾病方面显示出前景。关键点包括:
癌症研究和靶向治疗
尽管研究范围不广,但人们对探索该化合物在癌症治疗中的潜力越来越感兴趣。研究人员已经合成了相关的衍生物,并研究了它们对癌细胞的影响。 哌啶环上特定官能团的存在似乎增强了细胞毒性 .
属性
IUPAC Name |
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-6-2-1-5-15(16)18(23)20-13-8-10-14(11-9-13)21-12-4-3-7-17(21)22/h1-2,5-6,8-11H,3-4,7,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDDRDKRUWYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2421240.png)

![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)
![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate](/img/structure/B2421247.png)


![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)

